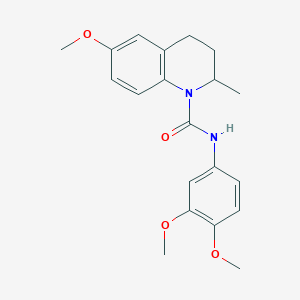![molecular formula C14H10N2O3 B4200049 4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B4200049.png)
4-[(4-nitrobenzyl)oxy]benzonitrile
説明
4-[(4-nitrobenzyl)oxy]benzonitrile, commonly known as NBX or NBX-358, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a potent and selective inhibitor of a class of enzymes called tankyrase, which play a crucial role in the regulation of the Wnt signaling pathway. This pathway is involved in many cellular processes, including cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer.
作用機序
NBX-358 works by inhibiting the activity of tankyrase enzymes, which are involved in the regulation of the Wnt signaling pathway. Specifically, NBX-358 binds to the catalytic domain of tankyrase and prevents it from adding ADP-ribose molecules to target proteins. This leads to the stabilization of Axin, a key component of the destruction complex that regulates the levels of β-catenin, a transcription factor that is involved in the activation of Wnt target genes.
Biochemical and Physiological Effects:
NBX-358 has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the Wnt signaling pathway, NBX-358 has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis. Additionally, NBX-358 has been shown to inhibit the activity of PARP enzymes, which are involved in DNA repair, suggesting that it may have potential as a radiosensitizer.
実験室実験の利点と制限
One of the main advantages of NBX-358 is its high selectivity for tankyrase enzymes, which reduces the risk of off-target effects. Additionally, NBX-358 has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it suitable for use in animal studies. However, one limitation of NBX-358 is its relatively low potency compared to other tankyrase inhibitors, which may limit its effectiveness in certain cancer types.
将来の方向性
There are several potential future directions for the study of NBX-358. One area of interest is the development of combination therapies that target both the Wnt signaling pathway and other pathways that are dysregulated in cancer. Additionally, there is interest in the development of more potent and selective tankyrase inhibitors that may have greater efficacy in certain cancer types. Finally, there is interest in the development of biomarkers that can predict which patients are most likely to benefit from NBX-358 treatment.
科学的研究の応用
NBX-358 has been extensively studied in preclinical models of cancer, and has shown promising results in a variety of tumor types, including colorectal, breast, and lung cancer. In these studies, NBX-358 has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. Additionally, NBX-358 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
特性
IUPAC Name |
4-[(4-nitrophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c15-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)16(17)18/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTYLFFTVUASMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-difluorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4199969.png)

![2-{[(4-bromophenyl)acetyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4199984.png)


![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4200000.png)
![2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazine](/img/structure/B4200023.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4200031.png)
![2-(2-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B4200046.png)
![1-{[6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B4200050.png)
![2-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4200054.png)
![(4-{[3,5-bis(acetyloxy)benzoyl]amino}phenoxy)acetic acid](/img/structure/B4200055.png)
![3-{5-[(2-anilino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(4-fluorophenyl)propanamide](/img/structure/B4200061.png)
